N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-2-phenylacetamide
Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-2-phenylacetamide is a useful research compound. Its molecular formula is C15H14N4O2S3 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-methyl-3-isoxazolyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-phenylacetamide is 378.02788922 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Glutaminase Inhibition
The compound bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), an analog, serves as a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS). This has led to the development of more potent GLS inhibitors with improved drug-like properties, which are crucial for therapeutic strategies targeting cancer metabolism. One analog demonstrated similar potency to BPTES with better solubility, indicating its potential in attenuating the growth of cancer cells both in vitro and in a mouse xenograft model (Shukla et al., 2012).
Anticancer Activity
New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized and studied for their anticancer activity. These compounds showed high selectivity and induced apoptosis in cancer cell lines, suggesting their potential as anticancer agents. The synthesis and structural elucidation of these compounds provide a foundation for further research into their therapeutic applications (Evren et al., 2019).
Antioxidant Agent
The synthesis of new 5-arylazo-2-chloroacetamido thiazole derivatives and their evaluation as antioxidant agents highlight the potential of thiazole-based compounds in mitigating oxidative stress. These compounds underwent extensive molecular docking studies to estimate their efficacy, which could be beneficial in designing antioxidants to combat diseases associated with oxidative damage (Hossan, 2020).
Antimicrobial and Nematicidal Activities
Phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized and showed promising antibacterial activities against various bacterial strains. These compounds also displayed excellent nematicidal activity, offering a potential lead in the design of new antibacterial and nematicidal agents (Lu et al., 2020).
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S3/c1-9-8-11(18-21-9)16-13(20)12(10-6-4-3-5-7-10)23-15-17-14(22-2)19-24-15/h3-8,12H,1-2H3,(H,16,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTWSJJWZVXPKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C2=CC=CC=C2)SC3=NC(=NS3)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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